molecular formula C14H22O6 B14567145 Undec-4-ene-1,5,11-tricarboxylic acid CAS No. 61421-99-6

Undec-4-ene-1,5,11-tricarboxylic acid

Cat. No.: B14567145
CAS No.: 61421-99-6
M. Wt: 286.32 g/mol
InChI Key: ZPBNGTGYOARKQW-UHFFFAOYSA-N
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Description

Undec-4-ene-1,5,11-tricarboxylic acid is an unsaturated tricarboxylic acid with an 11-carbon backbone featuring a double bond at the fourth position and three carboxylic acid groups at the 1st, 5th, and 11th positions. Its molecular formula is C₁₁H₁₄O₆, and it exhibits both hydrophilic (due to carboxyl groups) and hydrophobic (due to the alkene and alkyl chain) properties. This compound is of interest in organic synthesis, polymer chemistry, and materials science due to its multifunctional reactivity. However, its applications are less documented compared to structurally similar tricarboxylic acids like citric acid or aconitic acid.

Properties

CAS No.

61421-99-6

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

undec-4-ene-1,5,11-tricarboxylic acid

InChI

InChI=1S/C14H22O6/c15-12(16)9-4-2-1-3-7-11(14(19)20)8-5-6-10-13(17)18/h8H,1-7,9-10H2,(H,15,16)(H,17,18)(H,19,20)

InChI Key

ZPBNGTGYOARKQW-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCC(=CCCCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-4-ene-1,5,11-tricarboxylic acid can be achieved through several methods. One common approach involves the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives, followed by acid-catalyzed ring closure to form the desired compound . The reaction conditions typically include the use of strong bases such as lithium diisopropylamide (LDA) and subsequent treatment with acids like hydrochloric acid (HCl) to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Undec-4-ene-1,5,11-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of triols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Undec-4-ene-1,5,11-tricarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which undec-4-ene-1,5,11-tricarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The double bond allows for additional chemical modifications, enhancing its versatility in different applications .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Tricarboxylic Acids

Compound Carbon Chain Length Double Bond Position Carboxyl Group Positions Molecular Formula
Undec-4-ene-1,5,11-tricarboxylic acid 11 C4 1, 5, 11 C₁₁H₁₄O₆
Citric acid 6 None 1, 3, 6 C₆H₈O₇
Aconitic acid 6 C2 1, 3, 6 C₆H₆O₆
1,2,3-Propanetricarboxylic acid (Tricarballylic acid) 3 None 1, 2, 3 C₆H₆O₆

Key Observations :

  • This compound has a significantly longer carbon chain than common tricarboxylic acids, which may enhance its utility in polymer synthesis (e.g., as a crosslinking agent) .
  • The presence of a double bond at C4 introduces stereochemical complexity, unlike saturated analogs like tricarballylic acid.
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (g/100 mL H₂O) pKa Values (Approx.)
This compound Not reported Low (estimated <1) ~3.1, 4.7, 6.2
Citric acid 153 73 (at 20°C) 3.1, 4.8, 6.4
Aconitic acid 195 5.4 (at 20°C) 2.8, 4.5, 6.0

Key Findings :

  • The low solubility of this compound in water contrasts sharply with citric acid, likely due to its longer hydrophobic chain .
  • Its pKa values align with other tricarboxylic acids, suggesting comparable acidity for carboxyl group deprotonation.

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